Ganoderenic acid C discovery and isolation from Ganoderma lucidum
Ganoderenic acid C discovery and isolation from Ganoderma lucidum
An In-depth Technical Guide on the Discovery and Isolation of Ganoderenic Acid C from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. Esteemed for its therapeutic potential, this document details the seminal discovery and structural elucidation of Ganoderenic acid C. It offers meticulous, step-by-step experimental protocols for its extraction, fractionation, and purification. All quantitative data regarding physicochemical properties, spectroscopic analysis, and biological activity are systematically presented in tabular format for clarity and comparative ease. Furthermore, this guide includes mandatory visualizations of the isolation workflow and a proposed anti-inflammatory signaling pathway, rendered using the DOT language, to provide a clear graphical representation of these complex processes for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid, was first isolated from the fruiting bodies of Ganoderma lucidum in the mid-1980s.[1][2] The initial discovery was reported by Komoda et al. in 1985, with subsequent detailed reports on the isolation of Ganoderenic acids A, B, C, and D by Nishitoba et al. in 1987.[1] These foundational studies were instrumental in unveiling the vast chemical diversity of triterpenoids within this renowned medicinal mushroom.[1]
The definitive structure of Ganoderenic acid C was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] It is characterized by a tetracyclic lanostane (B1242432) core with hydroxyl groups at positions C-3, C-7, and C-15, ketone groups at C-11 and C-23, and a carboxylic acid at C-26.[3]
Physicochemical and Spectroscopic Data
The structural and physical properties of Ganoderenic acid C are summarized below. While ¹H NMR data has been reported, a complete and definitively assigned ¹³C NMR dataset is not consistently available in the cited literature.[4]
Table 1: Physicochemical Properties of Ganoderenic Acid C
| Property | Value | Reference |
| IUPAC Name | (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [3] |
| Molecular Formula | C₃₀H₄₂O₇ | [3][4] |
| Molecular Weight | 514.65 g/mol | [3][4] |
| CAS Number | 100665-42-7 | [1][5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in methanol (B129727) | [5] |
Table 2: Key Spectroscopic Data for Structural Elucidation of Ganoderenic Acid C
| Technique | Observation | Interpretation | Reference |
| Mass Spectrometry (MS) | Precursor Ion [M-H]⁻ at m/z 513.3; [M+H]⁺ at m/z 515.3. Common neutral loss of H₂O and CO₂. | Confirms molecular weight and elemental composition. Fragmentation patterns support the proposed structure. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for carbonyl groups in the 1500 cm⁻¹ to 1800 cm⁻¹ region. | Reveals the presence of key functional groups such as ketones and carboxylic acids. | [3] |
| UV Spectroscopy | Detection wavelength set at approximately 252 nm for HPLC analysis. | Indicates the presence of a chromophore, useful for detection during chromatographic separation. | [2][6] |
Experimental Protocols: Isolation and Purification
The isolation of Ganoderenic acid C is a multi-stage process requiring careful extraction and chromatographic separation to achieve high purity.[7] The following protocols are synthesized from established methodologies for isolating triterpenoid acids from Ganoderma lucidum.[2][5][6]
Stage 1: Preparation of Raw Material and Crude Extraction
This initial phase focuses on preparing the fungal material and extracting the total triterpenoid fraction.
-
Drying and Pulverization: Dry fresh fruiting bodies of Ganoderma lucidum in an oven at 60-70°C until a constant weight is achieved.[2][8] Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent extraction.[1][2][9]
-
Solvent Extraction: Macerate the mushroom powder in 95% ethanol (B145695) (solid-to-liquid ratio of 1:10 to 1:20 w/v) at room temperature for 24 hours with periodic stirring.[2][6][9] Alternatively, perform reflux extraction at 80°C for several hours.[10]
-
Filtration and Concentration: Filter the mixture through multiple layers of gauze or Whatman No. 1 filter paper to separate the liquid extract from the solid residue.[2][6] Repeat the extraction process on the residue two more times to ensure exhaustive extraction.[2][6][9]
-
Concentration: Combine all ethanolic filtrates and concentrate the solution using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.[2][6][8]
Stage 2: Solvent Partitioning for Triterpenoid Enrichment
This step separates the triterpenoids from more polar compounds based on their differential solubility.
-
Suspension: Suspend the concentrated crude extract in distilled water.[9]
-
Liquid-Liquid Extraction: Transfer the aqueous suspension to a separatory funnel and perform liquid-liquid extraction three times with an equal volume of a less polar organic solvent, such as chloroform (B151607) or methylene (B1212753) chloride.[2][6] The triterpenoids will partition into the organic layer.
-
Separation of Acidic Triterpenoids: To specifically isolate acidic triterpenoids, wash the combined organic layers with a 5% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution.[2] The acidic compounds, including Ganoderenic acid C, will move into the basic aqueous layer.
-
Acidification and Re-extraction: Carefully acidify the NaHCO₃ layer with HCl to a pH of 2-3.[2] This protonates the carboxylic acids, making them less water-soluble. Re-extract this acidified aqueous layer three times with an equal volume of chloroform or ethyl acetate (B1210297) to recover the acidic triterpenoid fraction.[2]
-
Final Concentration: Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.[6]
Stage 3: Chromatographic Purification
Multiple chromatographic steps are required to isolate Ganoderenic acid C from the complex mixture of related triterpenoids.
-
Silica (B1680970) Gel Column Chromatography:
-
Column Preparation: Prepare a silica gel (200-300 mesh) column packed in a non-polar solvent like chloroform.[6]
-
Loading and Elution: Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[6] Elute the column using a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol or acetone.[1][6][10]
-
Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC).[6] Combine the fractions that contain the compound of interest.
-
-
Reversed-Phase C18 Chromatography:
-
Column Preparation: Pack a C18 reversed-phase column with a suitable mobile phase (e.g., methanol:water).[6]
-
Loading and Elution: Dissolve the semi-purified fraction from the silica gel step in a minimal amount of the mobile phase and load it onto the column.[6] Elute with a gradient of methanol and water, starting with a lower concentration of methanol (e.g., 50%) and increasing to 100%.[6]
-
Fraction Collection: Collect and combine fractions containing Ganoderenic acid C based on analytical HPLC monitoring.[6]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
System Setup: Use a preparative HPLC system equipped with a C18 reversed-phase column.[6][11]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic acid or formic acid) to ensure good peak shape for acidic compounds.[6][12]
-
Detection and Collection: Monitor the elution profile with a UV detector at 252 nm.[2][6] Collect the peak corresponding to Ganoderenic acid C.
-
-
Final Purification:
-
Solvent Evaporation: Evaporate the solvent from the collected HPLC fraction.[2][6]
-
Recrystallization: For final purification, dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to promote crystallization, yielding high-purity Ganoderenic acid C.[6]
-
Structural Confirmation: Confirm the identity and purity of the final product using MS and NMR analysis.[2]
-
Quantitative Data Summary
The yield of Ganoderenic acid C can vary based on the Ganoderma strain, cultivation methods, and extraction efficiency.[2] The following tables provide an overview of expected yields and reported biological activity.
Table 3: Representative Yields During Isolation of Ganoderma Triterpenoids
| Purification Stage | Starting Material | Typical Yield | Reference |
| Crude Extraction | 1 kg dried G. lucidum | ~42 g of acidic ethyl acetate soluble material | [6] |
| Total Ganoderic Acids | Various Samples | 0.28% to 2.20% of dry weight | [2] |
| Ultrasound-Assisted Extraction | G. lucidum powder | 9.57 mg/g of total triterpenoids | [13] |
| Optimized HAE | G. lucidum powder | Triterpenoid yield of 435.6 mg/g of extract | [14] |
Table 4: In Vitro Biological Activity of Ganoderenic Acid C
| Activity Type | Cell Line | IC₅₀ Value | Reference |
| Cytotoxicity | H460 (Human lung cancer) | 93 µM | [15] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the isolation and purification of Ganoderenic acid C.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. vjs.ac.vn [vjs.ac.vn]
- 14. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
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